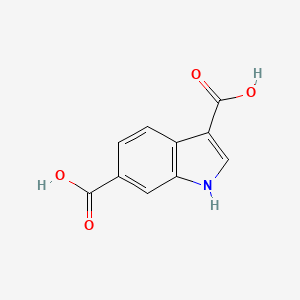
1H-indole-3,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3,6-dicarboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-nitrophthalic acid, reduction followed by cyclization can yield the desired indole derivative. Another method involves the use of palladium-catalyzed coupling reactions, which are efficient for constructing the indole core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole-3,6-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other materials due to its stable indole core.
Mechanism of Action
The mechanism by which 1H-indole-3,6-dicarboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The carboxylic acid groups can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets. The indole ring itself can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
1H-Indole-2,3-dicarboxylic acid: Similar structure but with carboxylic acids at the 2 and 3 positions.
1H-Indole-3-carboxylic acid: Contains a single carboxylic acid group at the 3 position.
1H-Indole-5,6-dicarboxylic acid: Carboxylic acids at the 5 and 6 positions.
Uniqueness: 1H-Indole-3,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and binding properties. This makes it particularly useful for certain synthetic applications and biological studies where specific interactions are required.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1H-indole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-6-7(10(14)15)4-11-8(6)3-5/h1-4,11H,(H,12,13)(H,14,15) |
InChI Key |
YHRWOLSRFALFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Thian-3-yl)amino]benzonitrile](/img/structure/B13275941.png)
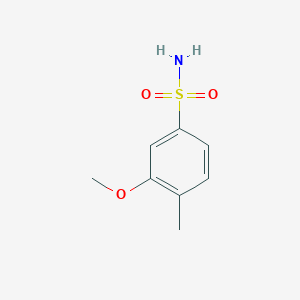

amine](/img/structure/B13275962.png)
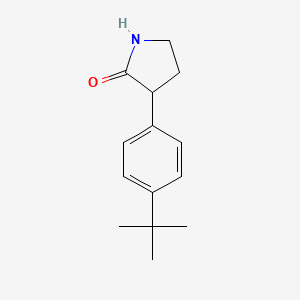

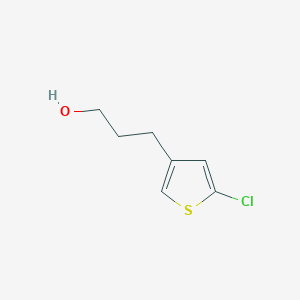
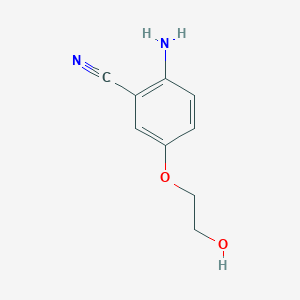
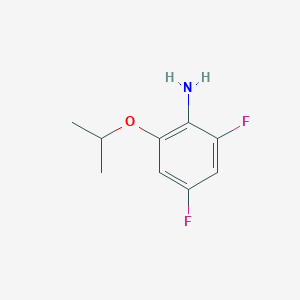
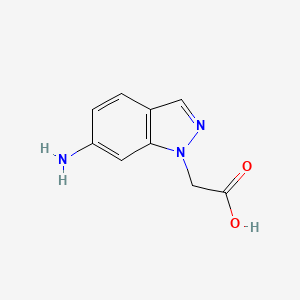

![(3-Methylbutan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13276008.png)
![1-[4-(Benzyloxy)phenyl]ethane-1-thiol](/img/structure/B13276012.png)

